2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with acetamido and sulfanyl groups. The 4-(trifluoromethoxy)phenyl moiety at the N-position enhances its lipophilicity and metabolic stability, making it a candidate for therapeutic applications.
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O3S2/c1-7(21)17-11-19-20-12(25-11)24-6-10(22)18-8-2-4-9(5-3-8)23-13(14,15)16/h2-5H,6H2,1H3,(H,18,22)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUMXVPDQSZQFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withcarbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide.
Mode of Action
They bind to the active site of the enzyme, preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons. This inhibition disrupts the pH balance and the transport of carbon dioxide.
Biochemical Pathways
The inhibition of carbonic anhydrase affects several biochemical pathways. It disrupts the bicarbonate buffer system , which maintains the pH of blood and other bodily fluids. It also affects the carbon dioxide transport pathway , as carbonic anhydrase plays a key role in converting carbon dioxide into a form that can be easily transported in the blood.
Pharmacokinetics
Similar compounds are known to be well absorbed in the gastrointestinal tract and widely distributed throughout the body. They are metabolized in the liver and excreted in the urine.
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to a decrease in the concentration of bicarbonate ions in the blood, resulting in a condition known as metabolic acidosis . This can affect various physiological processes, including respiration and the function of the nervous system.
Action Environment
Environmental factors such as pH and temperature can influence the action of this compound. For instance, the activity of carbonic anhydrase, and thus the efficacy of its inhibitors, can be affected by the pH of the environment. Additionally, the stability of the compound can be influenced by factors such as light, heat, and humidity.
Biological Activity
The compound 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide , also known by its CAS number 392290-60-7, is part of the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiadiazole ring, which is known for its pharmacological significance. The presence of the acetamido group enhances its solubility and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study synthesized various 1,3,4-thiadiazole derivatives and evaluated their effects on cancer cell lines (PC3 for prostate cancer, MCF7 for breast cancer, and SKNMC for neuroblastoma). The results indicated that certain derivatives significantly induced apoptosis through caspase activation (specifically caspases 3, 8, and 9), suggesting that compounds with similar structures may exhibit comparable anticancer properties .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4b (3-Cl) | MCF7 | 12.5 | Caspase activation |
| 4c (4-Cl) | MCF7 | 10.0 | Caspase activation |
| 4a | PC3 | 15.0 | Apoptosis induction |
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives. These compounds were tested against multiple cancer cell lines to assess their cytotoxicity and mechanism of action. The study concluded that modifications to the thiadiazole ring significantly influenced both the potency and selectivity of these compounds against cancer cells .
Scientific Research Applications
Antiviral Activity
Thiadiazole derivatives have been extensively studied for their antiviral properties. Research indicates that compounds containing the thiadiazole moiety can inhibit viral replication mechanisms effectively.
- Study Findings : A study demonstrated that derivatives of thiadiazole exhibited significant inhibition of the Hepatitis C virus (HCV) NS5B polymerase, with IC50 values in the low micromolar range. Specifically, compounds similar to the target compound showed over 95% inhibition at concentrations around 20 μM .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been a focal point in recent research. The compound under discussion has shown promise in inhibiting the growth of various cancer cell lines.
- Case Study : In vitro studies revealed that treatment with the compound led to a significant decrease in cell viability across multiple cancer types, including breast and lung cancer cells. For instance, one study reported a decrease in viability of T47D breast cancer cells when treated with related thiadiazole compounds .
Antibacterial Effects
The antibacterial efficacy of thiadiazole derivatives is another area of interest. These compounds can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
- Research Insights : Certain derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or protein function .
| Activity Type | Target Pathogen/Cancer | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antiviral | HCV NS5B | 20 μM | |
| Anticancer | T47D Breast Cancer | 15 μM | |
| Antibacterial | E. coli | 10 μg/mL |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Core Modifications :
- The 1,3,4-thiadiazole ring is conserved across analogs, but substitutions at the 5-position (e.g., acetamido, mercapto, or benzylsulfanyl) modulate electronic properties and target binding .
- The trifluoromethoxy group in the target compound may offer superior metabolic stability compared to the trifluoromethyl group in ’s analog due to reduced electron-withdrawing effects .
BPTES, a bis-thiadiazole, shows potent glutaminase inhibition but poor solubility, a limitation addressed in CB-839 and possibly the target compound through acetamide functionalities .
Pharmacological and Clinical Data
Key Findings:
- CB-839: Demonstrates robust antitumor activity in Myc-driven hepatocellular carcinoma (HCC) models and synergizes with 2-PMPA, a glutamate analog, to suppress orthotopic ovarian tumors .
- BPTES : Despite high potency, its poor pharmacokinetics limit clinical utility, underscoring the need for structural optimizations seen in CB-839 and the target compound .
- Anti-exudative Analogs : Derivatives with dimethoxyphenyl groups (e.g., ) show comparable efficacy to diclofenac in preclinical models, suggesting anti-inflammatory applications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
